molecular formula C20H13ClN4O6 B3826405 N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE

N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE

Cat. No.: B3826405
M. Wt: 440.8 g/mol
InChI Key: MJIAVJYWPKKORZ-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE is an organic compound that belongs to the class of amides Amides are versatile molecules that can exhibit a range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This reaction yields the desired bis amide compound with good purity and yield . The compound is characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetic acid or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include amines (from reduction) and substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its biological activity by interacting with enzymes and receptors. The exact molecular pathways and targets are still under investigation, but the compound is believed to exert its effects through modulation of cellular processes and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[3-chloro-4-[(3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O6/c21-17-11-14(22-19(26)12-3-1-5-15(9-12)24(28)29)7-8-18(17)23-20(27)13-4-2-6-16(10-13)25(30)31/h1-11H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAVJYWPKKORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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